![molecular formula C15H10Cl2O3 B1292247 2-Acetoxy-2',6'-dichlorobenzophenone CAS No. 890098-82-5](/img/structure/B1292247.png)
2-Acetoxy-2',6'-dichlorobenzophenone
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Description
2-Acetoxy-2’,6’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3 . It has a molecular weight of 309.15 . The IUPAC name for this compound is 2-(2,6-dichlorobenzoyl)phenyl acetate . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Acetoxy-2’,6’-dichlorobenzophenone is 1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 . The compound’s structure includes an acetoxy group attached to a dichlorobenzophenone .Scientific Research Applications
Synthesis of Benzamide Compounds
2-Acetoxy-2’,6’-dichlorobenzophenone: serves as a precursor in the synthesis of novel benzamide compounds. These compounds have been synthesized starting from various benzoic acid derivatives and amine derivatives . The synthesized benzamides are then characterized by IR, ^1H NMR, ^13C NMR spectroscopic, and elemental methods. This application is crucial in the development of new molecules with potential therapeutic properties.
Antioxidant Activity
The benzamide compounds derived from 2-Acetoxy-2’,6’-dichlorobenzophenone have been tested for their antioxidant properties. They are evaluated for total antioxidant capacity, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standard compounds, indicating their potential use in preventing oxidative stress-related diseases.
Antibacterial Activity
Research has demonstrated that benzamide derivatives synthesized from 2-Acetoxy-2’,6’-dichlorobenzophenone exhibit significant antibacterial activity. They have been tested against both gram-positive and gram-negative bacteria and compared with control drugs . This highlights the compound’s potential application in developing new antibacterial agents.
Metal Chelate Activity
One of the unique applications of the synthesized benzamide compounds is their effective metal chelate activity. This property is essential for the development of chelating agents that can be used in various fields, including medicine and environmental remediation .
Drug Discovery
The structural versatility of 2-Acetoxy-2’,6’-dichlorobenzophenone derivatives makes them valuable in drug discovery. Their potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties, make them candidates for further research in pharmaceutical development .
Industrial Applications
Beyond medical and biological applications, 2-Acetoxy-2’,6’-dichlorobenzophenone and its derivatives find use in industrial sectors. They are used in the plastic and rubber industry, paper industry, and agriculture due to their chemical stability and functional properties .
properties
IUPAC Name |
[2-(2,6-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUTWPUUEWSRGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641600 |
Source
|
Record name | 2-(2,6-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-82-5 |
Source
|
Record name | [2-(Acetyloxy)phenyl](2,6-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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